Ethyl 2-aminodec-9-enoate
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Overview
Description
Ethyl 2-aminodec-9-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings . This compound, specifically, is characterized by the presence of an amino group and a double bond within its structure, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-aminodec-9-enoate can be synthesized through the alkylation of enolate ions. This involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond . The enolate ion is typically generated using a strong base such as sodium ethoxide in ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors can enhance mass and heat transfer, leading to higher conversion rates and better reactor performance .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-aminodec-9-enoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield primary amines or alcohols, depending on the reducing agent used.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines or alcohols.
Substitution: Substituted amines or esters.
Scientific Research Applications
Ethyl 2-aminodec-9-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester and amino functionalities.
Industry: It is used in the production of fragrances and flavorings due to its ester group.
Mechanism of Action
Ethyl 2-aminodec-9-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of an amino group and a double bond, which provide additional reactivity and versatility in chemical synthesis .
Comparison with Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Ethyl 2-aminodec-9-enoate stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
91286-01-0 |
---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
ethyl 2-aminodec-9-enoate |
InChI |
InChI=1S/C12H23NO2/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h3,11H,1,4-10,13H2,2H3 |
InChI Key |
TZAOEGOIOQCGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCCC=C)N |
Origin of Product |
United States |
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